2-Bromo-4-chloro-6-methylbenzenethiol

Lipophilicity Partition coefficient Drug design

Researchers synthesizing unsymmetrical diaryl thioethers face multi-step protection/deprotection sequences. 2-Bromo-4-chloro-6-methylbenzenethiol eliminates these via a 13 kcal/mol C-Br/C-Cl BDE gap, enabling programmed sequential Pd cross-coupling-ortho-Br first under mild conditions, then para-Cl. This reduces synthetic step count and improves atom economy in pharmaceutical intermediate production. • Ortho-Br/para-Cl/6-Me triad; 0 rotatable bonds; XLogP3 = 3.8 • Preserves Au₃₈ nanocluster core vs. para-substituted analogs that induce Au₃₆ restructuring • Gram-scale availability with comprehensive analytical documentation

Molecular Formula C7H6BrClS
Molecular Weight 237.55 g/mol
Cat. No. B15203008
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Bromo-4-chloro-6-methylbenzenethiol
Molecular FormulaC7H6BrClS
Molecular Weight237.55 g/mol
Structural Identifiers
SMILESCC1=CC(=CC(=C1S)Br)Cl
InChIInChI=1S/C7H6BrClS/c1-4-2-5(9)3-6(8)7(4)10/h2-3,10H,1H3
InChIKeyXLBXODKIWOQWFA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 10 mg / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Bromo-4-chloro-6-methylbenzenethiol – Overview


2-Bromo-4-chloro-6-methylbenzenethiol (CAS 1208075-34-6, MW 237.55 g/mol, C₇H₆BrClS) is a tri-substituted aromatic thiol bearing bromine at the 2-position, chlorine at the 4-position, and a methyl group at the 6-position of the benzene ring [1]. The compound belongs to the halogenated benzenethiol class and is characterized by a computed XLogP3 of 3.8 and zero rotatable bonds, indicating a rigid, lipophilic scaffold [1]. Its defining structural feature is the simultaneous presence of two different halogen leaving groups (Br ortho to SH; Cl para to SH) on a methyl-activated ring, which establishes a hierarchy of chemoselective reactivity at the halide positions—a property absent in mono-halogenated or homo-dihalogenated benzenethiol analogs [2].

Why This Tri-Substituted Aryl Thiol Is Irreplaceable


The ortho-bromo/para-chloro/methyl triad in 2-bromo-4-chloro-6-methylbenzenethiol generates a unique combination of steric, electronic, and chemoselectivity properties that are absent in simpler benzenethiols. The ortho-bromine participates in intramolecular S–H···Br hydrogen bonding that modulates thiol acidity and conformation [1], while the differential reactivity of the C–Br versus C–Cl bond (bond dissociation energies of ~84 vs. ~97 kcal/mol, respectively) enables programmed sequential cross-coupling that homo-dihalogenated analogs (e.g., 2,4-dichloro- or 2,4-dibromo-6-methylbenzenethiol) cannot replicate [2]. Furthermore, the ortho-substitution pattern has been shown to preserve the structure of Au₃₈(SR)₂₄ nanoclusters, whereas para- or non-substituted benzenethiols induce structural transformation to Au₃₆(SR)₂₄ [3]. The methyl group at position 6 contributes an additional ~0.4 log unit of lipophilicity relative to the des-methyl analog 2-bromo-4-chlorobenzenethiol (ΔXLogP3: 3.8 vs. 3.4), impacting partitioning behavior in biphasic reactions and chromatographic purification [4][5].

Quantitative Differentiation vs. Closest Analogs


Lipophilicity Boost from the 6-Methyl Substituent

The target compound exhibits a computed XLogP3 of 3.8, which is 0.4 log units higher than that of its closest des-methyl analog, 2-bromo-4-chlorobenzenethiol (XLogP3 = 3.4) [1][2]. This difference, attributable solely to the presence of the 6-methyl substituent, translates to an approximately 2.5-fold greater predicted partition coefficient (logP scale) into hydrophobic media. For context, unsubstituted benzenethiol has an XLogP3 of approximately 2.1, meaning the target compound is roughly 50-fold more lipophilic than the parent scaffold [3].

Lipophilicity Partition coefficient Drug design

Chemoselectivity from Differential Halogen Reactivity

The target compound contains both an aryl bromide and an aryl chloride moiety. Under palladium-catalyzed thioetherification conditions reported by Fernández-Rodríguez and Hartwig (2009), couplings of aryl bromides are 'more efficient than the corresponding reactions of chloroarenes and could be conducted with less catalyst loading and/or milder reaction conditions,' with turnover numbers exceeding those of previous catalysts by 2 to 3 orders of magnitude for bromoarenes [1]. The C–Br bond dissociation energy (BDE ≈ 84 kcal/mol, ortho to thiol) is substantially lower than that of the C–Cl bond (BDE ≈ 97 kcal/mol, para to thiol), enabling oxidative addition at the bromine site to proceed preferentially [2]. This reactivity gradient allows a first coupling at the ortho-bromo position while the para-chloro substituent remains intact for a subsequent orthogonal cross-coupling step—a capability not available in homo-dihalogenated analogs such as 2,4-dichloro-6-methylbenzenethiol or 2,4-dibromo-6-methylbenzenethiol [3].

Cross-coupling Chemoselectivity C–S bond formation

Ortho-Substitution Preserves Nanocluster Structure

In a systematic ligand-exchange study on Au₃₈(SC₂H₄Ph)₂₄ with 21 different incoming aromatic thiols, Li et al. (2020) demonstrated that ortho-substituted benzenethiols preserve the Au₃₈(SR)₂₄ core structure, while para- or non-substituted benzenethiols cause its transformation into Au₃₆(SR)₂₄ [1]. The target compound, bearing a bromine atom ortho to the thiol group, falls within the structure-preserving ortho-substituted class. The authors further established that 'strong electron-donating or -withdrawing groups do not make a difference, but they will inhibit full ligand exchange,' indicating that the ortho-substitution site—rather than the electronic nature of the substituent—is the dominant structural determinant [1]. The crystal structure of Au₃₈(SPh-2,4-Me₂)₂₄ revealed distinctive π⋯π stacking and 'anagostic' Au⋯H–C interactions that improve geometric stability specifically for ortho-substituted ligands [1].

Gold nanoclusters Self-assembled monolayers Ligand exchange

Intramolecular S–H···Halogen Hydrogen Bonding

Kobayashi et al. (1972) established through infrared spectroscopy, NMR, and dipole moment measurements that ortho-halogenated benzenethiols form five-membered S–H···X intramolecular hydrogen bonds, resulting in 'remarkable enhancements of their S–H stretching absorptions without considerable frequency shifts' and a preference for the s-cis conformation [1]. The target compound, with bromine at the ortho position (position 2), is expected to exhibit this S–H···Br interaction. Bromine, being larger and more polarizable than chlorine (van der Waals radius: Br = 1.85 Å vs. Cl = 1.75 Å; polarizability: Br = 3.05 ų vs. Cl = 2.18 ų), forms a geometrically distinct and electronically different intramolecular hydrogen bond compared to the ortho-chloro analog [2]. This conformational pre-organization affects the presentation of the thiol group in bimolecular reactions and on-surface self-assembly.

Intramolecular hydrogen bonding Conformational analysis Physical organic chemistry

Predicted Thiol Acidity Modulation

Experimental pKa values for substituted benzenethiols have been systematically correlated with Hammett substituent constants. For para-substituted benzenethiols, a Hammett ρ value of –1.6 ± 0.1 has been determined using σp⁻ constants [1]. Applying this relationship with known substituent constants (σₚ for Cl = +0.23; σₚ for Br = +0.23; σₚ for CH₃ = –0.17), the para-chloro substituent alone is predicted to lower the thiol pKa by approximately 0.37 units relative to benzenethiol (pKa ≈ 6.61) [2]. The ortho-bromine (σₒ ≈ +0.39, electrostatic), combined with the ortho-methyl electron-donating effect (σₒ ≈ –0.17), creates a net electron-withdrawing environment at the 2-position that further modulates acidity via both inductive and intramolecular H-bonding mechanisms absent in analogs such as 4-chlorobenzenethiol (pKa = 6.14 experimentally) or 4-methylbenzenethiol (pKa = 6.82 experimentally) [2][3]. The predicted pKa range for the target compound is approximately 5.5–6.0, placing it in a physiologically relevant acidity window distinct from simpler mono-substituted analogs.

Thiol acidity Hammett equation Structure-activity relationship

Commercial Purity Grade Advantage

Multiple vendors offer 2-bromo-4-chloro-6-methylbenzenethiol at a minimum purity of 98% (Leyan, Cat. No. 1831687) or 95% (AKSci, Cat. No. 7187DH) , while the closest commercially available analog 2-bromo-4-chlorobenzenethiol (CAS 54404-01-2) is typically supplied at 95–97% purity . The 98% grade availability for the target compound reduces the burden of pre-use purification, which is particularly relevant given that halogenated aryl thiols are susceptible to oxidative disulfide formation during storage and handling. The compound is recommended for long-term storage in a cool, dry place under inert atmosphere .

Purity specification Procurement Quality assurance

Highest-Confidence Application Scenarios


Stepwise Orthogonal Cross-Coupling

The differential C–Br vs. C–Cl reactivity (13 kcal/mol BDE gap) makes 2-bromo-4-chloro-6-methylbenzenethiol an ideal scaffold for constructing unsymmetrical diaryl thioethers or mixed S,N-heteroaryl systems via two sequential, chemoselective Pd-catalyzed cross-coupling reactions [1]. The first coupling can be executed at the ortho-bromine position under mild Pd catalysis (e.g., Pd(dba)₂/CyPF-tBu at 50–80 °C, <1 mol% loading) while leaving the para-chlorine intact. The second coupling at the para-chlorine position then requires adjusted conditions (higher temperature or catalyst loading) to install a different thiol, amine, or boronate nucleophile [1][2]. This eliminates the need for separate halogen introduction steps and protecting group interconversions, reducing synthetic step count and improving overall atom economy in pharmaceutical intermediate production.

Structure-Preserving Nanocluster Ligand

In atomically precise gold nanocluster research, ligand exchange with ortho-substituted benzenethiols has been shown to preserve the Au₃₈ core structure, in contrast to para- or non-substituted thiols that induce transformation to Au₃₆ [1]. 2-Bromo-4-chloro-6-methylbenzenethiol, being ortho-substituted (Br at position 2, relative to SH at position 1), is predicted to fall within the structure-preserving ligand class. The retained bromine and chlorine substituents on the ligand shell further provide post-synthetic modification handles—enabling cluster surface chemistry while maintaining the desired cluster nuclearity—a dual functionality critical for catalytic and sensing applications of monolayer-protected clusters [1].

Probe for Halogen Bonding Studies

The ortho-bromine in 2-bromo-4-chloro-6-methylbenzenethiol engages in S–H···Br intramolecular hydrogen bonding, as demonstrated by Kobayashi et al. (1972) for the ortho-halo benzenethiol class [1]. Compared to the S–H···Cl interaction found in the isomer 4-bromo-2-chloro-6-methylbenzenethiol or in simpler 2-chlorobenzenethiol, the S–H···Br bond features a larger, more polarizable halogen acceptor (Br polarizability = 3.05 ų vs. Cl = 2.18 ų) [2], offering a distinguishable spectroscopic and thermodynamic signature. This makes the compound a valuable comparative probe for systematic studies of halogen bonding energetics, conformational equilibria, and the effect of halogen identity on thiol reactivity in physical organic chemistry research [1].

Lipophilicity-Tuned Fragment for Drug Discovery

With an XLogP3 of 3.8—significantly higher than 2-bromo-4-chlorobenzenethiol (3.4) or parent benzenethiol (~2.1)—the 6-methyl group provides a quantifiable lipophilicity boost without introducing additional hydrogen bond donors or acceptors [1][2]. This positions the compound as a favorable fragment-sized scaffold for medicinal chemistry campaigns targeting hydrophobic binding pockets, where the dual halogen substitution pattern further enables parallel structure-activity relationship exploration via sequential decoration at two distinct positions. The 0.4 log unit increase over the des-methyl analog translates to measurably different chromatographic retention (Δ retention time) and predicted membrane permeability, facilitating fragment library design with systematic lipophilicity increments [1][2].

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